2-Methoxyethyl 4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-Methoxyethyl 4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a quinoline core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic synthesis. One common approach is the Povarov reaction, which combines an aniline derivative, an aldehyde, and an alkene under acidic conditions to form the quinoline core. The specific steps might include:
Formation of the imine intermediate: Aniline derivative reacts with an aldehyde.
Cyclization: The imine intermediate undergoes cyclization with an alkene to form the quinoline core.
Functionalization: Introduction of methoxyethyl and dimethoxyphenyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its quinoline core is a valuable scaffold in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, this compound might be explored for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
2,4-Dimethoxyphenylboronic Acid: A related compound used in organic synthesis.
3,4-Dimethoxyphenylboronic Acid: Another similar compound with applications in cross-coupling reactions.
Uniqueness
What sets 2-Methoxyethyl 4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its specific combination of functional groups and the quinoline core, which may confer unique biological activities or chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C30H35NO8 |
---|---|
Molecular Weight |
537.6g/mol |
IUPAC Name |
2-methoxyethyl 4-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H35NO8/c1-17-27(30(33)39-12-11-34-2)28(21-9-8-20(35-3)16-25(21)37-5)29-22(31-17)13-19(14-23(29)32)18-7-10-24(36-4)26(15-18)38-6/h7-10,15-16,19,28,31H,11-14H2,1-6H3 |
InChI Key |
XIKQUFBEBPQORZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=C(C=C(C=C4)OC)OC)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=C(C=C(C=C4)OC)OC)C(=O)OCCOC |
Origin of Product |
United States |
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